2-(Difluoromethoxy)-5-fluorophenol
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Overview
Description
2-(Difluoromethoxy)-5-fluorophenol is a chemical compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which often impart unique properties to the molecules, such as increased stability and reactivity. The presence of both difluoromethoxy and fluorophenol groups in this compound makes it particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-fluorophenol typically involves the introduction of difluoromethoxy and fluorophenol groups into a suitable aromatic precursor. One common method involves the reaction of a phenol derivative with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-5-fluorophenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: This compound has similar difluoromethoxy and aromatic structures but differs in its functional groups, leading to different reactivity and applications.
2-(Difluoromethoxy)benzylamine: Another similar compound used as a pharmaceutical intermediate and in chemical research.
Trifluoromethoxy-substituted compounds: These compounds have an additional fluorine atom, which can further enhance their stability and reactivity.
Uniqueness
2-(Difluoromethoxy)-5-fluorophenol is unique due to its specific combination of difluoromethoxy and fluorophenol groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H5F3O2 |
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Molecular Weight |
178.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-fluorophenol |
InChI |
InChI=1S/C7H5F3O2/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7,11H |
InChI Key |
AEEDSLDHTNLFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)OC(F)F |
Origin of Product |
United States |
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